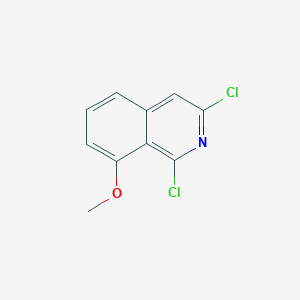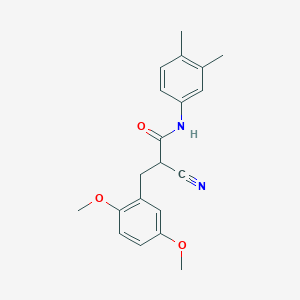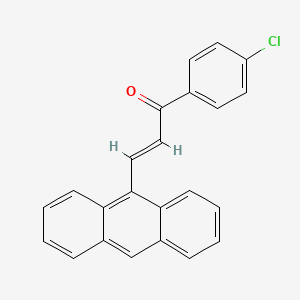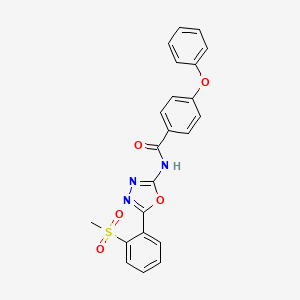
8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione, commonly known as BZP, is a psychoactive compound that belongs to the class of piperazine derivatives. It was initially developed as a potential antidepressant and anxiolytic drug, but due to its stimulant effects, it gained popularity as a recreational drug. BZP is known for its ability to enhance mood, increase energy levels, and induce euphoria. In recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
BZP acts as a monoamine releaser, meaning that it enhances the release of neurotransmitters such as dopamine, serotonin, and norepinephrine from their storage sites in the brain. BZP also inhibits the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This mechanism of action is similar to that of other stimulant drugs, such as amphetamines.
Biochemical and Physiological Effects:
BZP has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause pupil dilation, muscle tremors, and increased sweating. BZP has been shown to have a high potential for abuse and dependence, and its use has been associated with adverse effects such as seizures, hallucinations, and cardiovascular complications.
Vorteile Und Einschränkungen Für Laborexperimente
BZP has advantages and limitations for use in lab experiments. Its ability to enhance the release of neurotransmitters makes it a useful tool for studying the role of these chemicals in the brain. However, its potential for abuse and dependence makes it difficult to use in studies involving human subjects. BZP has also been shown to have toxic effects on some cell types, limiting its usefulness in certain experimental settings.
Zukünftige Richtungen
Future research on BZP could focus on its potential as a therapeutic agent for depression, anxiety, and ADHD. It could also explore its potential as a cognitive enhancer and its effects on memory and learning. Further studies could investigate the mechanisms underlying its ability to enhance neurotransmitter release and inhibit reuptake. Additionally, research could focus on developing safer and more effective derivatives of BZP for use in clinical settings.
Synthesemethoden
BZP can be synthesized through various methods, including the reaction of piperazine with benzyl chloride and thioacetic acid, followed by oxidation with potassium permanganate. Another method involves the reaction of piperazine with benzyl bromide and thiourea, followed by oxidation with hydrogen peroxide. BZP can also be synthesized through the reaction of 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine with benzyl mercaptan and phenylpropanolamine.
Wissenschaftliche Forschungsanwendungen
BZP has been studied for its potential therapeutic applications, including its ability to treat depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Studies have shown that BZP can enhance the release of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and attention. BZP has also been studied for its potential as a cognitive enhancer, as it can improve memory and learning abilities.
Eigenschaften
CAS-Nummer |
328069-72-3 |
|---|---|
Produktname |
8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Molekularformel |
C22H22N4O2S |
Molekulargewicht |
406.5 |
IUPAC-Name |
8-benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C22H22N4O2S/c1-25-19-18(20(27)24-21(25)28)26(14-8-13-16-9-4-2-5-10-16)22(23-19)29-15-17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3,(H,24,27,28) |
InChI-Schlüssel |
BQOKAJYLHXGYAV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B2915537.png)
![5-[1-(hydroxyimino)ethyl]-N-(4-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine](/img/structure/B2915541.png)


![N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide](/img/structure/B2915545.png)
![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2915546.png)
![N-(benzo[b]thiophen-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2915547.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2915548.png)
![2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2915552.png)
![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2915553.png)


![1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2915557.png)
